2-Chloro-6-(4-methoxyphenoxy)pyridine
Description
2-Chloro-6-(4-methoxyphenoxy)pyridine is a pyridine derivative characterized by a chlorine atom at the 2-position and a 4-methoxyphenoxy group at the 6-position of the pyridine ring. This compound is likely utilized as an intermediate in organic synthesis or pharmaceutical development, given the prevalence of similar structures in medicinal chemistry .
Properties
Molecular Formula |
C12H10ClNO2 |
|---|---|
Molecular Weight |
235.66 g/mol |
IUPAC Name |
2-chloro-6-(4-methoxyphenoxy)pyridine |
InChI |
InChI=1S/C12H10ClNO2/c1-15-9-5-7-10(8-6-9)16-12-4-2-3-11(13)14-12/h2-8H,1H3 |
InChI Key |
IHARHRATCWAVDX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=NC(=CC=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Chloro-6-(trifluoromethyl)pyridine
Structural Features: Replaces the 4-methoxyphenoxy group with a trifluoromethyl (-CF₃) group. Key Properties:
- Molecular formula: C₆H₃ClF₃N; Molecular weight: 181.54 g/mol .
- Physical state: Off-white powder; Melting point: 33°C; Boiling point: 147.5±35.0°C .
- Applications: Widely used as an intermediate in pharmaceuticals (e.g., APIs) and agrochemicals due to its stability and reactivity. Its trifluoromethyl group enhances lipophilicity, improving bioavailability in drug candidates .
Research Findings : - Industrial synthesis processes emphasize its role in large-scale production, with ≥99% purity ensuring consistency in downstream reactions .
- Market projections indicate growth driven by demand in Asia-Pacific regions, particularly in China .
2-Chloro-6-(trichloromethyl)pyridine (Nitrapyrin)
Structural Features: Substitutes the 4-methoxyphenoxy group with a trichloromethyl (-CCl₃) group. Key Properties:
- Molecular formula: C₆H₃NCl₄; Molecular weight: 230.9 g/mol .
- Physical state: White crystalline solid; Melting point: 62–63°C; Insoluble in water .
- Applications: Primarily employed as a nitrification inhibitor in fertilizers to reduce nitrogen loss in soil .
Research Findings :
(2-Chloro-6-methoxypyridin-3-yl)methanol and Related Derivatives
Structural Features : Shares the 2-chloro-6-methoxy substitution pattern but includes a hydroxymethyl group at the 3-position.
Key Properties :
- Similarity score: 0.83 relative to 2-chloro-6-methoxypyridine derivatives .
- Applications: Likely serves as a synthetic intermediate for functionalized pyridines in medicinal chemistry .
Research Findings : - Such derivatives are frequently synthesized via nucleophilic substitution or coupling reactions, as seen in the preparation of triazole-linked pyridine hybrids .
4-(4-Chlorophenyl)-6-methoxy-2,2′-bipyridine-5-carbonitrile
Structural Features : Bipyridine scaffold with methoxy and chlorophenyl groups.
Key Properties :
- Molecular formula: C₁₈H₁₁ClN₂O; Molecular weight: 314.75 g/mol .
- Applications: Exhibits antifungal and antiarrhythmic activities, highlighting the pharmacological relevance of methoxy-substituted pyridines .
Comparative Data Table
Industrial and Research Implications
- Pharmaceuticals: The 4-methoxyphenoxy group’s electron-donating nature could enhance binding affinity in kinase inhibitors or antimicrobial agents, as observed in bipyridine derivatives .
- Agrochemicals: Contrasting with nitrapyrin’s environmental use, this compound may offer reduced toxicity for soil applications, though empirical data is needed .
- Market Potential: While 2-Chloro-6-(trifluoromethyl)pyridine dominates industrial demand, niche applications for methoxyphenoxy derivatives exist in high-value chemical synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
